Picrasinoside A

RNase L activation 2-5A pathway antiviral innate immunity

Picrasinoside A is a quassinoid glucoside first isolated from the stem bark of Picrasma ailanthoides Planchon (Simaroubaceae). Its structure was fully established by spectral analyses (NMR, MS), chemical transformations into picrasin B and quassin, and enzyme hydrolysis using β-glucosidase, confirming a β-D-glucose moiety attached to a picrasane-type quassinoid backbone.

Molecular Formula C27H38O11
Molecular Weight 538.6 g/mol
CAS No. 83543-82-2
Cat. No. B15434251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicrasinoside A
CAS83543-82-2
Molecular FormulaC27H38O11
Molecular Weight538.6 g/mol
Structural Identifiers
SMILESCC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)OC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C27H38O11/c1-10-6-14(36-25-20(32)19(31)18(30)15(9-28)37-25)24(34)27(4)12(10)7-16-26(3)13(8-17(29)38-16)11(2)22(35-5)21(33)23(26)27/h10,12-16,18-20,23,25,28,30-32H,6-9H2,1-5H3/t10-,12+,13+,14+,15?,16-,18?,19?,20?,23+,25?,26-,27+/m1/s1
InChIKeyWURBSTOWFYGBJO-JTVQRTMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Picrasinoside A (CAS 83543-82-2): Sourcing and Characterization of a Quassinoid Glucoside from Picrasma Species


Picrasinoside A is a quassinoid glucoside first isolated from the stem bark of Picrasma ailanthoides Planchon (Simaroubaceae) . Its structure was fully established by spectral analyses (NMR, MS), chemical transformations into picrasin B and quassin, and enzyme hydrolysis using β-glucosidase, confirming a β-D-glucose moiety attached to a picrasane-type quassinoid backbone . The compound has a molecular formula of C27H38O11 and a molecular weight of 538.6 g/mol . Unlike non-glycosidic quassinoids such as quassin or neoquassin, the presence of the glucose substituent fundamentally alters its physicochemical properties, biological activity profile, and potential for enzymatic activation in biological systems.

Why Picrasinoside A Cannot Be Substituted by Generic Quassinoids: The Glycoside–Aglycone Divergence Problem


Picrasinoside A is not interchangeable with its aglycone picrasin B or with other quassinoid glycosides such as picrasinoside B, despite their co-occurrence in Picrasma species. The glycoside and aglycone exhibit fundamentally different biological activity profiles: picrasinoside A and B showed only weak antitumor activity against P-388 lymphocytic leukemia cells in vitro, whereas the aglycone picrasin B displayed significant clastogenic activity in Don lung cells of Chinese hamster . Furthermore, picrasinoside A possesses a distinct biochemical signature—potent activation of RNase L with an IC50 of 2.30 nM in mouse L cell extracts—a target engagement profile not documented for picrasinoside B or other in-class quassinoid glycosides . These divergent pharmacologies preclude simple generic substitution.

Picrasinoside A Evidence Guide: Quantified Differentiation Against Closest Quassinoid Analogs


Picrasinoside A Activates RNase L with Nanomolar Potency: A Biochemical Fingerprint Absent in In-Class Glycosides

Picrasinoside A activates 2-5A-dependent ribonuclease (RNase L) with an IC50 of 2.30 nM, measured as inhibition of protein synthesis in mouse L cell extracts . This target engagement has not been reported for picrasinoside B, picrasin B, quassin, neoquassin, or bruceantin in the same assay system, establishing a unique biochemical differentiation point for experimental design.

RNase L activation 2-5A pathway antiviral innate immunity

Glycoside vs. Aglycone Divergence: Picrasinoside A Exhibits Attenuated Antitumor Activity and Absence of Clastogenicity Compared to Its Aglycone Picrasin B

Picrasinoside A and picrasinoside B showed weak antitumor activity against P-388 lymphocytic leukemia cells in vitro, whereas the aglycone picrasin B (produced by enzymatic or acidic hydrolysis of picrasinoside A) demonstrated significant clastogenic activity in cell cultures of Don lung cells of Chinese hamster . This glycoside-to-aglycone functional divergence demonstrates that the glucose moiety of picrasinoside A masks the clastogenic liability of the aglycone while retaining measurable but attenuated antiproliferative activity.

P-388 leukemia clastogenicity glycoside prodrug

Structural Confirmation of β-Glucosidic Linkage Differentiates Picrasinoside A from α-Linked Quassinoid Glycosides Within the Picrasinoside Series

The sugar linkage of picrasinoside A was established as a β-linkage via coupling constant analysis of the anomeric proton and confirmed by enzyme hydrolysis using β-glucosidase . In the same study, the configuration of the β-D-glucose moiety in picrasinoside B–G was reported as α-linkage based on coupling constant or half-width of each acetal proton, with picrasinoside A being the sole exception possessing a β-configuration . This stereochemical distinction at the anomeric center has implications for enzymatic processing, solubility, and target recognition.

glycosidic bond configuration β-glucosidase hydrolysis NMR structural elucidation

Picrasinoside A Modulates Adenylate Cyclase via 5-HT1A Receptor: A CNS-Relevant Target Engagement Not Shared by Non-Glycosidic Quassinoids

Picrasinoside A inhibited forskolin-stimulated adenylate cyclase activity coupled to the human 5-HT1A receptor in HeLa cells, with activity values reported in the range of 110–250 units . This serotonin receptor-coupled second messenger modulation represents a CNS/pharmacology-relevant activity profile not reported for the aglycone picrasin B or the non-glycosidic quassinoids quassin and neoquassin, indicating that glycosylation at the β-position may confer or enhance GPCR-targeting properties.

5-HT1A receptor adenylate cyclase GPCR modulation serotonin signaling

Picrasinoside A Is Listed in Patent Formulations for Microbicidal and Antiparasitic Compositions, Expanding Its Industrial Relevance Beyond Academic Research

US Patent US20140005259A1 explicitly lists picrasinoside A among the quassinoids included in pharmaceutical and dermo-cosmetic formulations for topical and intravaginal treatment of parasitic infections (Demodex folliculorum, Demodex canis, Sarcoptes scabiei, Leishmania, Trichomonas vaginalis) and anaerobic bacterial infections (Gardnerella vaginalis, Bacteroides spp.) . This patent inclusion differentiates picrasinoside A from quassinoids not cited in intellectual property (IP) for antimicrobial applications, such as picrasinoside C–G and picrasinol A–B.

antiparasitic microbicidal dermatological formulation Demodex

Picrasinoside A: Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Innate Immunity and Antiviral Pathway Research: RNase L/2-5A System Probe

Picrasinoside A is the only quassinoid with documented RNase L activation activity (IC50 = 2.30 nM) . Researchers investigating the 2-5A/RNase L antiviral innate immunity pathway can employ picrasinoside A as a chemical probe to activate this pathway independently of interferon signaling. Neither picrasinoside B, picrasin B, quassin, nor bruceantin have demonstrated this target engagement, making picrasinoside A the exclusive choice for this experimental application.

Quassinoid Prodrug Design: Glycoside-Masked Aglycone Delivery Without Clastogenic Liability

For studies requiring quassinoid-mediated antiproliferative effects without the clastogenic risk of the aglycone picrasin B, picrasinoside A provides a β-glucosidase-cleavable prodrug approach . The β-D-glucose moiety can be hydrolyzed by endogenous β-glucosidases to release picrasin B at target sites, offering temporal and spatial control over clastogenic activity that is not achievable with direct aglycone administration.

Serotonergic GPCR Pharmacology: 5-HT1A Receptor-Coupled Adenylate Cyclase Modulation

Picrasinoside A inhibits forskolin-stimulated adenylate cyclase via the human 5-HT1A receptor in HeLa cells , providing a quassinoid-based tool compound for serotonin receptor pharmacology. This application scenario is uniquely accessible with picrasinoside A, as non-glycosidic quassinoids (quassin, neoquassin) and the aglycone picrasin B lack reported activity in this GPCR assay system.

Dermatological and Veterinary Antiparasitic Formulation Development

Industrial formulation scientists developing topical or intravaginal antiparasitic products targeting Demodex spp., Sarcoptes scabiei, or Leishmania can incorporate picrasinoside A at concentrations of 0.001–0.1 μg/mL as specified in US20140005259A1 . Picrasinoside A's explicit inclusion in this patent provides IP precedent not available for picrasinoside C–G or picrasinol A–B, streamlining formulation development with reduced freedom-to-operate concerns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Picrasinoside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.